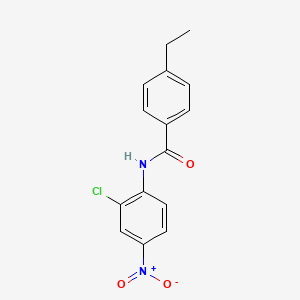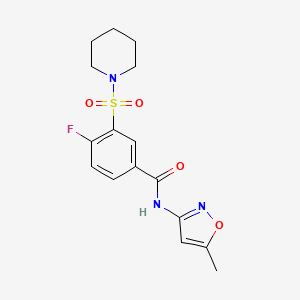
2-(2,5-dimethylphenoxy)-N-(2-ethoxyphenyl)propanamide
Übersicht
Beschreibung
2-(2,5-dimethylphenoxy)-N-(2-ethoxyphenyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as A-836,339 and belongs to the class of drugs called CB1 receptor antagonists. The CB1 receptor is a type of cannabinoid receptor found in the central nervous system, and its antagonists have been studied for their therapeutic potential in several diseases.
Wirkmechanismus
The mechanism of action of 2-(2,5-dimethylphenoxy)-N-(2-ethoxyphenyl)propanamide involves its binding to the CB1 receptor in the central nervous system. By blocking the CB1 receptor, this compound can reduce the activity of the endocannabinoid system, which is involved in several physiological processes such as appetite, metabolism, and pain perception.
Biochemical and Physiological Effects:
Studies have shown that this compound can have several biochemical and physiological effects. It has been found to reduce food intake and body weight in animal models of obesity. It also improves glucose metabolism and insulin sensitivity in animal models of diabetes. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(2,5-dimethylphenoxy)-N-(2-ethoxyphenyl)propanamide in lab experiments is its potent CB1 receptor antagonism. This allows researchers to study the effects of blocking the CB1 receptor in various physiological processes. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-(2,5-dimethylphenoxy)-N-(2-ethoxyphenyl)propanamide. One potential application is in the treatment of obesity and diabetes. Studies have shown that CB1 receptor antagonists can improve glucose metabolism and reduce body weight, making them a promising therapeutic option for these diseases. Another future direction is in the treatment of addiction. CB1 receptor antagonists have been shown to reduce drug-seeking behavior in animal models, and further research is needed to determine their potential efficacy in humans. Additionally, the development of more soluble analogs of this compound could improve its utility in lab experiments.
Wissenschaftliche Forschungsanwendungen
2-(2,5-dimethylphenoxy)-N-(2-ethoxyphenyl)propanamide has been extensively studied for its potential therapeutic applications. It has been found to be a potent CB1 receptor antagonist, which makes it a promising candidate for the treatment of several diseases such as obesity, diabetes, and addiction. Studies have shown that CB1 receptor antagonists can reduce food intake and body weight, improve glucose metabolism, and reduce drug-seeking behavior.
Eigenschaften
IUPAC Name |
2-(2,5-dimethylphenoxy)-N-(2-ethoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-5-22-17-9-7-6-8-16(17)20-19(21)15(4)23-18-12-13(2)10-11-14(18)3/h6-12,15H,5H2,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHNTGGTANAPHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(C)OC2=C(C=CC(=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-chloro-5-(1-pyrrolidinylsulfonyl)benzoyl]-2,6-dimethylmorpholine](/img/structure/B4406772.png)
![2-[(4-fluorophenyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4406774.png)


![7-(2,3,4,9-tetrahydro-1H-carbazol-1-ylcarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide](/img/structure/B4406808.png)


![N-{2-[(3,4-dimethylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B4406838.png)

![5-(acetyloxy)-2-[(2-phenylbutanoyl)amino]benzoic acid](/img/structure/B4406847.png)
![1-{2-[2-(3-nitrophenoxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B4406856.png)
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-2-phenoxyacetamide](/img/structure/B4406865.png)
![N-[2-(difluoromethoxy)phenyl]-2-(3-formyl-1H-indol-1-yl)acetamide](/img/structure/B4406868.png)
![4-isobutoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4406870.png)